AC-Leu-lys-phe-ser-lys-lys-phe-OH
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Overview
Description
AC-Leu-lys-phe-ser-lys-lys-phe-OH, also known as this compound, is a useful research compound. Its molecular formula is C47H74N10O10 and its molecular weight is 939.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 938.55893860 g/mol and the complexity rating of the compound is 1540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- A method for solid phase synthesis of fluorogenic peptide substrates, including compounds similar to AC-Leu-lys-phe-ser-lys-lys-phe-OH, was developed using a highly fluorescent coumarin derivative. This method is essential for preparing substrates for enzymes like cathepsin D, proving its utility in enzymatic studies (Paschalidou & Tzougraki, 2004).
Structural Studies in Biological Systems
- Research on analogues of desArg(9)-Lys-bradykinin, which shares structural similarities with this compound, reveals insights into the structural requirements at the B1 receptor. These studies are crucial for understanding peptide-receptor interactions and designing therapeutic agents (Rovero et al., 2001).
Enzymatic Assays and Protease Research
- Peptides similar to this compound have been utilized in spectrophotometric assays for HIV-1 and AMV proteases, demonstrating their utility in understanding viral protease activity and potential drug targeting (Nashed et al., 1989).
Interaction with Metal Ions
- Studies on peptides containing sequences like this compound, in the context of neuropeptide fragments, shed light on their acid-base properties and interaction with metal ions. Such research is significant for understanding the role of metal ions in biological systems and peptide stability (Błaszak et al., 2013).
Immunological Applications
- Peptides including sequences akin to this compound have been synthesized and studied for their potential role in inducing immune responses, as seen in the synthesis of specific acetylcholine receptor peptides (McCormick et al., 1987).
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74N10O10/c1-30(2)26-37(51-31(3)59)44(63)53-35(21-11-14-24-49)42(61)55-38(27-32-16-6-4-7-17-32)45(64)57-40(29-58)46(65)54-34(20-10-13-23-48)41(60)52-36(22-12-15-25-50)43(62)56-39(47(66)67)28-33-18-8-5-9-19-33/h4-9,16-19,30,34-40,58H,10-15,20-29,48-50H2,1-3H3,(H,51,59)(H,52,60)(H,53,63)(H,54,65)(H,55,61)(H,56,62)(H,57,64)(H,66,67)/t34-,35-,36-,37-,38-,39-,40-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXXSOGSPVJMFD-OAKHNGAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74N10O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
939.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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